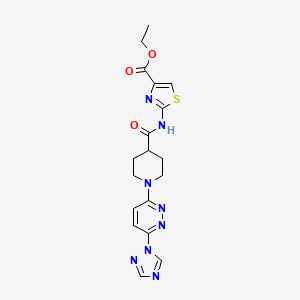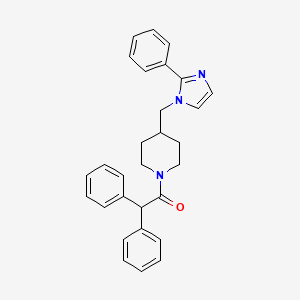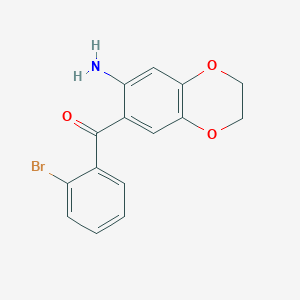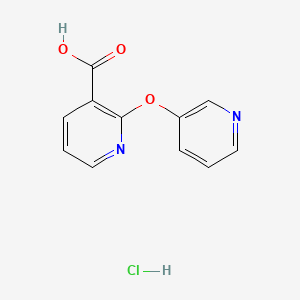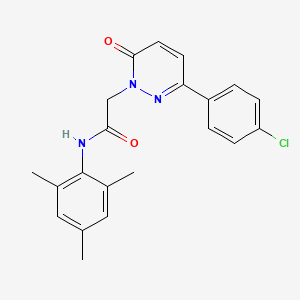
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Anticonvulsant and Muscle Relaxant Activities
Research has explored derivatives of pyridazinone, including those related to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide, for their potential anticonvulsant and muscle relaxant activities. Compounds synthesized demonstrated promising results in models for evaluating anticonvulsant activity and muscle relaxant effects, indicating the potential of these derivatives in developing treatments for neurological conditions (Sharma et al., 2013).
Anticancer and Antimicrobial Agents
A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally related to the compound of interest, highlighted their significant anticancer and antimicrobial potential. These compounds, upon evaluation, showed effectiveness against cancer cell lines and pathogenic bacterial strains, suggesting their utility in the development of new therapeutic agents (Katariya et al., 2021).
Corrosion Inhibition
Derivatives of pyridazinone have been investigated for their corrosion inhibition properties on mild steel in acidic environments. The studies found that certain pyridazinone derivatives effectively prevent corrosion, making them valuable in the field of material science and engineering (Mashuga et al., 2017).
Homogeneous Catalysis
Research into the coupling of oxazolines and N-heterocyclic carbenes presents a modular approach to developing new classes of C−N donor ligands, which are crucial for homogeneous catalysis. These ligands, through their unique structural attributes, can potentially enhance the efficiency and selectivity of catalytic processes (César et al., 2002).
Base Oil Improvement
Pyridazinone derivatives have been synthesized and evaluated for their application in improving base oil properties. The studies focused on their antioxidative capabilities and their effectiveness as corrosion inhibitors, demonstrating the potential of these compounds in enhancing the performance and longevity of lubricants (Nessim, 2017).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-10-14(2)21(15(3)11-13)23-19(26)12-25-20(27)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-11H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFPTKYPXRDSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2694078.png)

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2694081.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2694082.png)
